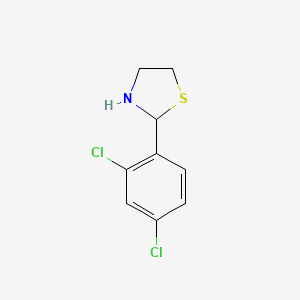

2-(2,4-Dichlorophenyl)-1,3-thiazolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

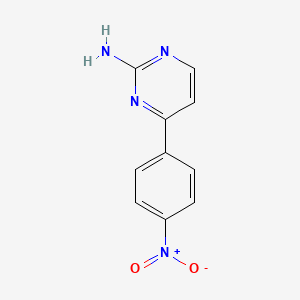

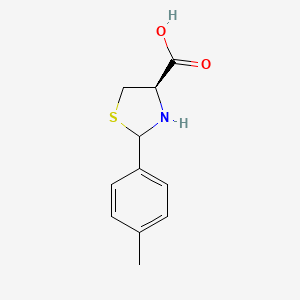

The compound 2-(2,4-Dichlorophenyl)-1,3-thiazolidine is a derivative of thiazolidine, a heterocyclic compound containing sulfur and nitrogen in a five-membered ring. Thiazolidines and their derivatives have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities, including antiviral, anticonvulsant, anti-inflammatory, and antithyroidal properties . The structural diversity of these molecules allows for a wide range of therapeutic applications.

Synthesis Analysis

The synthesis of thiazolidine derivatives often involves multicomponent reactions, as demonstrated in the diastereoselective synthesis of trans-2,3-dihydrothiophenes, which includes the use of thiazolidine-2,4-dione in a four-component reaction mechanism . Another example is the synthesis of (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate through a 1,3-dipolar cycloaddition reaction, a method that falls under the umbrella of click chemistry . Additionally, the synthesis of 2-(2,2-bis(4-chlorophenyl)ethyl]-2-(4-chlorophenyl)-thiazolidin-4-one from p,p'-dichlorochalcone using thioglycollic acid in the presence of ammonium carbonate has been reported, showcasing the versatility of synthetic approaches for thiazolidine derivatives .

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives can be elucidated using various spectroscopic techniques and X-ray diffraction. For instance, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was characterized using FT-IR, NMR, HRMS, and single-crystal X-ray diffraction . Similarly, X-ray diffraction data for (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate confirmed its crystallization in an orthorhombic system . The crystal structure of 6-(2-chlorophenyl)-3-methyl[1,2,4]triazolo[4,5-b][1,3,4]thiadiazole also provides insights into the molecular arrangement and intermolecular hydrogen bonding .

Chemical Reactions Analysis

Thiazolidine derivatives can undergo various chemical reactions, which are often integral to their synthesis. The reaction mechanism for the synthesis of trans-2,3-dihydrothiophenes includes Knoevenagel condensation, Michael addition, and a ring-opening followed by intramolecular ring-closure . The 1,3-dipolar cycloaddition reaction used to synthesize thiazolidin-4-carboxylate derivatives is another example of the chemical reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine derivatives are closely related to their molecular structure. For example, the crystal structure determination of various derivatives provides information on unit cell parameters and space groups, which are essential for understanding the solid-state properties of these compounds . The electronic properties, such as bond lengths, bond angles, and torsion angles, can be calculated using density functional theory (DFT) methods, and these theoretical calculations often show good correlation with experimental data . Additionally, the presence of intramolecular hydrogen bonding and other non-covalent interactions can influence the polarity and reactivity of the molecules .

Scientific Research Applications

Antibacterial and Antifungal Properties

2-(2,4-Dichlorophenyl)-1,3-thiazolidine derivatives have been extensively studied for their biological activities, especially for their antibacterial and antifungal properties. Research has demonstrated that certain derivatives show significant antibacterial activity against various bacterial strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi, as well as antifungal activity against Candida albicans. This emphasizes the potential of these compounds in developing new antimicrobial agents (Sayyed et al., 2006), (Mistry & Desai, 2006).

Anti-Cancer and Anti-Inflammatory Properties

Certain 1,3-thiazolidine derivatives, like 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione, have shown promising results in in vitro anti-breast cancer activity and anti-inflammatory properties. These compounds have exhibited cytotoxic effects on human breast adenocarcinoma cell lines and good anti-inflammatory effects, indicating their potential as therapeutic agents in cancer and inflammation treatment (Uwabagira & Sarojini, 2019).

Antioxidant Activities

Some thiazolylthiazolidine-2,4-dione derivatives have been evaluated for their antioxidant properties, particularly their superoxide anion scavenging activity and DPPH radical scavenger capacity. These studies highlight the potential of these compounds as antioxidants, which can be beneficial in managing oxidative stress-related disorders (Bozdağ‐Dündar et al., 2009).

Anti-HIV Activity

1,3-Thiazolidin-4-ones with a 2,6-dihalophenyl group have also been synthesized and evaluated for their potential as anti-HIV agents. Some of these compounds have been found to be effective inhibitors of HIV-1 replication, showcasing the potential application of these derivatives in antiretroviral therapy (Rao et al., 2003).

Synthesis and Structural Characterization

The synthesis of various 2-(2,4-Dichlorophenyl)-1,3-thiazolidine derivatives and their structural characterization have been pivotal in understanding their biological activities and potential applications. Studies have detailed the synthetic pathways, crystal structures, and the molecular interactions within these compounds, which are crucial for further modifications and optimization for specific therapeutic applications (Naganagowda & Padmashali, 2010).

properties

IUPAC Name |

2-(2,4-dichlorophenyl)-1,3-thiazolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NS/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-2,5,9,12H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWZWFCVEHTWKIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30986202 |

Source

|

| Record name | 2-(2,4-Dichlorophenyl)-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30986202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dichlorophenyl)-1,3-thiazolidine | |

CAS RN |

67189-27-9 |

Source

|

| Record name | Thiazolidine, 2-(2,4-dichlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067189279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,4-Dichlorophenyl)-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30986202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B1305195.png)

![ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B1305211.png)